molecular formula C11H14O2 B129025 Ethyl 2-phenylpropionate CAS No. 2510-99-8

Ethyl 2-phenylpropionate

Cat. No. B129025
CAS RN: 2510-99-8
M. Wt: 178.23 g/mol
InChI Key: UTUVIKZNQWNGIM-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpropionate is a chemical compound that is related to various synthesized esters with potential applications in organic chemistry. The studies provided explore different derivatives and synthesis methods of compounds closely related to ethyl 2-phenylpropionate, which can offer insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds to ethyl 2-phenylpropionate involves several steps and conditions that are crucial for the desired outcomes. For instance, the synthesis of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate is achieved through a selective aldol condensation followed by treatment with methanesulphonyl chloride and triethylamine, resulting in different products based on the diastereoisomer used . Another study reports the synthesis of a compound by adding acrolein to a solution of glycol/HBr, followed by a Grignard reaction, with an overall yield of 54.5% . Additionally, a mono-alkaloid-type ligand has been used to prepare ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate with high yield and enantiomeric excess via asymmetric dihydroxylation .

Molecular Structure Analysis

The molecular structure and orientation of compounds similar to ethyl 2-phenylpropionate have been studied using various techniques. Infrared dichroism has been employed to determine the molecular orientation of ethyl 2-hydroxyimino-3-oxo-3-phenylpropionate in thin films on Pd metal surfaces. The study found that the ketone C=O and C=N bonds are probably at a pseudo s-cis and are aligned in such a way that the C–C bond connecting the ketone carbonyl group with the C=N group is nearly parallel to the Pd surface .

Chemical Reactions Analysis

The chemical reactions involving compounds related to ethyl 2-phenylpropionate are complex and can lead to various products depending on the conditions and reagents used. The transformation of the synthesized compounds into tetrahydro-1,3-oxazin-2-ones or their corresponding mesate derivatives is an example of the complexity of these reactions . The studies suggest that the chemical behavior of these compounds can be significantly altered by the introduction of different functional groups and reaction conditions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of ethyl 2-phenylpropionate, the synthesis and structural analysis of related compounds can provide indirect information. For example, the orientation of functional groups in thin films can affect the physical properties such as solubility and melting point . The synthesis methods described in the papers also imply that the stability and reactivity of the compounds can be fine-tuned by modifying the reaction conditions .

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl (S)-3-hydroxy-3-phenylpropionate (S)-2 is derived from the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate 1 using Saccharomyces cerevisiae, which is then converted into the enantiomers of 3-amino-3-phenyl-propionic acids. This process involves kinetic resolution and a series of reactions, highlighting the potential of ethyl 2-phenylpropionate in chemoenzymatic synthesis (Varga et al., 2013).

Esterification Studies

Research on the esterification of phenylacetic and 2-phenylpropionic acids using mycelia of Aspergillus oryzae and Rhizopus oryzae demonstrated the synthesis of various esters, including ethyl 2-phenylpropionate. This study provides insights into biocatalysis and enantiospecificity, crucial for chemical synthesis (Romano et al., 2005).

Stereoselective Hydrolysis in Cancer Cells

Ethyl 2-phenylpropionate's derivatives, such as ethyl 2-fluoro-2-phenylpropionate, have been investigated for stereoselective hydrolysis by cancer cell lines. This research provides valuable insights into the potential medicinal applications of ethyl 2-phenylpropionate derivatives in targeting cancer cells (Yamazaki et al., 1996).

Palladium Catalyzed Carbonylation

Studies on the palladium-catalyzed carbonylation of styrene have shown the significant formation of ethyl 3-phenylpropionate and ethyl 2-phenylpropionate. This research is relevant in the context of catalytic processes and organic synthesis (Sugi & Bando, 1976).

Liquid Chromatographic Separation

The enantiomers of 2-phenylpropionic acid have been separated using high-performance liquid chromatography, demonstrating the analytical applications of ethyl 2-phenylpropionate in understanding the stereochemistry of drugs and other organic molecules (Hutt et al., 1986).

Asymmetric Reduction in Organic Solvents

Ethyl (S)-3-hydroxy-3-phenylpropionate was synthesized by asymmetric reduction with undifferentiated cells of white turnip, showcasing the role of ethyl 2-phenylpropionate in green chemistry and biocatalysis (Ou et al., 2011).

Safety And Hazards

Ethyl 2-phenylpropionate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, which advise avoiding breathing dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

properties

IUPAC Name

ethyl 2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862976
Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylpropionate

CAS RN

2510-99-8
Record name Ethyl 2-phenylpropionate
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Record name Benzeneacetic acid, alpha-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropanoate
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Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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